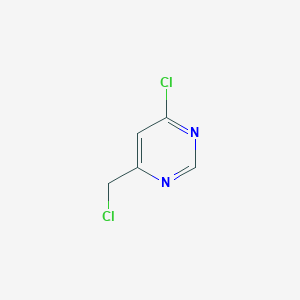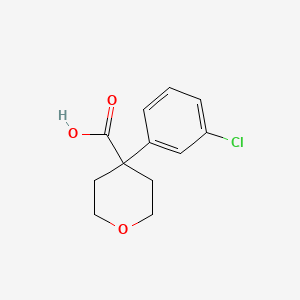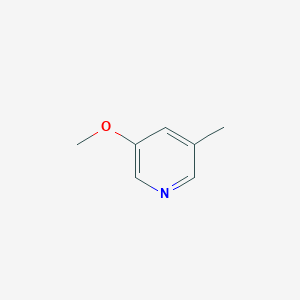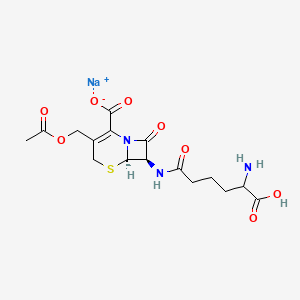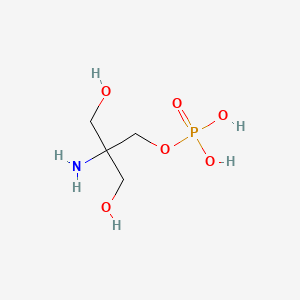
Trometamina fosfato
Descripción general
Descripción
Tromethamine phosphate, also known as tris(hydroxymethyl)aminomethane phosphate, is a chemical compound commonly used in scientific research. It is a buffering agent that helps to maintain the pH of solutions in biological and biochemical experiments. Tromethamine phosphate is widely used in various applications, including cell culture, protein purification, and nucleic acid isolation.
Aplicaciones Científicas De Investigación
Formulaciones Farmacéuticas
La trometamina se utiliza en formulaciones farmacéuticas para optimizar la separación y mejorar la determinación de los principios activos farmacéuticos. Se ha diseñado un método de cromatografía iónica sin reactivos (RFIC) que utiliza una columna de intercambio catiónico para este propósito .
Adyuvante en Quimioterapia
En los tratamientos médicos, la trometamina ha demostrado su valor contra la cistitis hemorrágica resultante de la quimioterapia con ciclofosfamida. Se puede administrar intravesicalmente para resolver la hematuria macroscópica sin complicaciones sistémicas .
Síntesis de Prostaglandinas
La trometamina forma la base de ciertos derivados de prostaglandinas utilizados en medicamentos. La dinoprost trometamina y la carboprost trometamina son ejemplos notables, cada uno con su propia monografía que detalla sus aplicaciones .
Química Analítica
En química analítica, la trometamina se utiliza en métodos de cromatografía iónica para el ensayo de productos farmacéuticos. Un método específico utiliza una columna de intercambio catiónico con eluente MSA generado electrolíticamente y detección de conductividad suprimida para determinar el contenido de trometamina .
Mecanismo De Acción
Target of Action
Tromethamine, also known as Tris or THAM, is an organic amine proton acceptor . It primarily targets the body’s acid-base balance system, specifically functioning as a buffer to correct metabolic acidosis . Metabolic acidosis is a condition where there is too much acid in the body fluids, which can occur in various clinical conditions such as cardiac bypass surgery .
Mode of Action
Tromethamine acts as a proton acceptor, combining with hydrogen ions to liberate bicarbonate buffer, thereby correcting acidosis . It buffers both metabolic and respiratory acids, limiting carbon dioxide generation . This interaction with hydrogen ions helps to restore the body’s pH balance, preventing the harmful effects of acidosis.
Biochemical Pathways
The primary biochemical pathway affected by tromethamine is the acid-base balance system. By accepting protons and liberating bicarbonate buffer, tromethamine helps to neutralize excess acid in the body fluids . This action can have downstream effects on various biochemical processes that are sensitive to the body’s pH level.
Pharmacokinetics
The oral bioavailability of fosfomycin tromethamine, a related compound, is less than 50% , suggesting that tromethamine phosphate may have similar properties
Result of Action
The primary result of tromethamine’s action is the correction of metabolic acidosis . By acting as a proton acceptor and liberating bicarbonate buffer, tromethamine helps to restore the body’s pH balance. This can prevent the harmful effects of acidosis, such as fatigue, rapid breathing, confusion, and increased heart rate.
Action Environment
The action of tromethamine phosphate can be influenced by various environmental factors. For example, the presence of other medications can potentially affect its efficacy and stability. Additionally, the patient’s renal function can impact the clearance of tromethamine, as it is primarily excreted via the kidneys
Análisis Bioquímico
Biochemical Properties
Tromethamine phosphate participates in various biochemical reactions due to its primary amine. It undergoes reactions associated with typical amines, such as condensations with aldehydes . Tromethamine phosphate also complexes with metal ions in solution . It has similar properties to phosphate and could be used as a substitute near neutral pH conditions .
Cellular Effects
Tromethamine phosphate influences cell function by acting as a proton acceptor . It is used for the prevention and correction of metabolic acidosis associated with various clinical conditions
Molecular Mechanism
Tromethamine phosphate acts as a proton acceptor, combining with hydrogen ions, liberating bicarbonate buffer, to correct acidosis . It buffers both metabolic and respiratory acids, limiting carbon dioxide generation . This mechanism of action allows Tromethamine phosphate to exert its effects at the molecular level.
Temporal Effects in Laboratory Settings
Tromethamine phosphate has been shown to be a better stabilizer than phosphate when erythropoietin was subjected to high-temperature stress, preventing aggregation by aiding the reversibility of unfolding
Dosage Effects in Animal Models
While specific studies on Tromethamine phosphate dosage effects in animal models are limited, it’s worth noting that fosfomycin tromethamine, a related compound, has been well-tolerated in mice and rats at high doses . The effects of Tromethamine phosphate at different dosages in animal models need to be further investigated.
Metabolic Pathways
Tromethamine phosphate is involved in various metabolic pathways due to its role as a buffer and a proton acceptor . It is used in the synthesis of surface-active agents and pharmaceuticals . The specific enzymes or cofactors that Tromethamine phosphate interacts with, and its effects on metabolic flux or metabolite levels, are areas that require further exploration.
Transport and Distribution
Tromethamine phosphate is absorbed partially in the small intestine via two proposed mechanisms: a saturable carrier-mediated system associated with a phosphate transport system, and a non-saturable process with first-order kinetics
Propiedades
IUPAC Name |
[2-amino-3-hydroxy-2-(hydroxymethyl)propyl] dihydrogen phosphate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H12NO6P/c5-4(1-6,2-7)3-11-12(8,9)10/h6-7H,1-3,5H2,(H2,8,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BRRRIZHWQMAVLQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(CO)(COP(=O)(O)O)N)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H12NO6P | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90177558 | |
| Record name | Tromethamine phosphate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90177558 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
201.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
23001-39-0 | |
| Record name | Tromethamine phosphate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0023001390 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Tromethamine phosphate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90177558 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Fosfomycin Trometamol EP Impurity C | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | TROMETHAMINE PHOSPHATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/EIH974RZ8V | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




